Lentinellic acid

Description

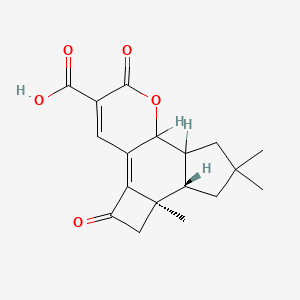

Structure

3D Structure

Properties

CAS No. |

115219-90-4 |

|---|---|

Molecular Formula |

C18H20O5 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

(5R,6S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1,14-diene-14-carboxylic acid |

InChI |

InChI=1S/C18H20O5/c1-17(2)5-10-11(6-17)18(3)7-12(19)13(18)8-4-9(15(20)21)16(22)23-14(8)10/h4,10-11,14H,5-7H2,1-3H3,(H,20,21)/t10?,11-,14?,18+/m0/s1 |

InChI Key |

JMNIXMWRRYDXON-MSNRECKUSA-N |

SMILES |

CC1(CC2C(C1)C3(CC(=O)C3=C4C2OC(=O)C(=C4)C(=O)O)C)C |

Isomeric SMILES |

C[C@]12CC(=O)C1=C3C=C(C(=O)OC3C4[C@@H]2CC(C4)(C)C)C(=O)O |

Canonical SMILES |

CC1(CC2C(C1)C3(CC(=O)C3=C4C2OC(=O)C(=C4)C(=O)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lentinellic acid; |

Origin of Product |

United States |

Biological Production and Biosynthetic Pathways of Lentinellic Acid

Fungal Sources and Associated Cultivation Methodologies for Lentinellic Acid Production

The primary fungal sources identified for this compound production are Lentinellus ursinus and Lentinellus omphalodes. mdpi.comresearchgate.netnih.govencyclopedia.pubuj.edu.pl These basidiomycetes are known to produce this compound in submerged cultures. researchgate.netnih.gov

Research on this compound Production from Lentinellus ursinus Systems

Lentinellus ursinus has been identified as a source of this compound. mdpi.comresearchgate.netnih.govencyclopedia.pubuj.edu.pl Studies involving the submerged culture of L. ursinus have led to the isolation of this sesquiterpenoid. researchgate.netnih.gov In addition to this compound, research on Lentinellus ursinus has also focused on the isolation of other compounds, such as heptelidic acid derivatives, from solid cultures. nih.govresearchgate.net

Investigations into this compound Elaboration by Lentinellus omphalodes

Lentinellus omphalodes is another species within the Lentinellus genus known to produce this compound. mdpi.comresearchgate.netnih.govencyclopedia.pubuj.edu.pl Similar to L. ursinus, this compound has been isolated from submerged cultures of L. omphalodes. researchgate.netnih.gov

Optimization of Submerged Culture Techniques for Enhanced this compound Yields in Fungal Systems

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound involves a series of enzymatic steps starting from key precursors. researchgate.netnih.gov As a sesquiterpenoid, its formation is rooted in the mevalonate (B85504) pathway, which leads to the production of farnesyl diphosphate (B83284), a common precursor for C15 terpenoids. mdpi.comresearchgate.netmdpi.com

Identification of Key Precursors in this compound Biosynthesis (e.g., Protoilludane Aldehydes, Malonate Units)

Biogenetic considerations suggest that this compound may be formed through the condensation of a protoilludane aldehyde with a malonate unit. researchgate.netnih.gov Protoilludanes are a class of sesquiterpenoids characterized by a specific 5/6/4-ring system, and they are predominantly found in fungi. mdpi.comresearchgate.net The involvement of a protoilludane aldehyde as a precursor indicates that the initial stages of this compound biosynthesis likely involve the cyclization of farnesyl diphosphate to form the protoilludane skeleton, followed by further modifications to yield the aldehyde intermediate. mdpi.comresearchgate.netmdpi.com Malonate units are commonly involved in the biosynthesis of various natural products, including fatty acids, through the elongation of carbon chains. cmdm.twcore.ac.ukepdf.pubwikipedia.org Their proposed role in this compound biosynthesis suggests a condensation reaction where a two-carbon unit derived from malonate is added to the protoilludane aldehyde scaffold. researchgate.netnih.gov

Enzymatic Steps and Proposed Reaction Mechanisms in this compound Formation

While the detailed enzymatic steps and specific enzymes involved in the biosynthesis of this compound have not been fully elucidated in the provided search results, the proposed biogenetic pathway involving protoilludane aldehydes and malonate units implies the action of several types of enzymes. researchgate.netnih.gov The formation of the protoilludane skeleton from farnesyl diphosphate would involve terpene cyclases. mdpi.comresearchgate.netmdpi.com Subsequent modifications of the protoilludane structure, including the oxidation of a methyl group to an aldehyde, would likely be catalyzed by cytochrome P450 enzymes or other oxidoreductases. researchgate.net The condensation reaction between the protoilludane aldehyde and the malonate unit would potentially involve enzymes like synthases or ligases, followed by decarboxylation and cyclization reactions to form the characteristic lactone and α,β-unsaturated carboxylic acid moieties of this compound. mdpi.comresearchgate.netnih.gov Research into the biosynthesis of other fungal sesquiterpenoids and natural products provides examples of the types of enzymatic reactions and pathways that may be analogous to those involved in this compound formation. researchgate.netnih.gov

Genetic Basis of this compound Biosynthesis: Gene Cluster Identification and Functional Characterization

The biosynthesis of many secondary metabolites in microorganisms, including fungi, is often governed by genes organized in biosynthetic gene clusters (BGCs). nih.govplos.org These clusters typically contain genes encoding the enzymes required for the synthesis of the compound, as well as regulatory elements. nih.gov

While specific gene clusters for this compound biosynthesis are not explicitly detailed in the provided search results, the general principles of BGC identification and functional characterization apply. Bioinformatic tools like antiSMASH are commonly used to predict and annotate BGCs in fungal genomes based on the presence of characteristic enzyme domains (e.g., terpene synthases, polyketide synthases, non-ribosomal peptide synthetases) and regulatory genes. plos.orgbioinformatics.nlnih.gov

Functional characterization of genes within a putative this compound BGC would involve techniques such as gene deletion or overexpression to determine the role of individual genes in the biosynthetic pathway. frontiersin.orgelifesciences.orgnih.gov For instance, deleting a gene within the cluster might abolish or reduce this compound production, while overexpressing a regulatory gene could potentially enhance yield. nih.govfrontiersin.org

The Lentinellus genus is known to produce protoilludanes, including this compound and lentinellone, suggesting that the genetic machinery for their production resides within these species. researchgate.net Fungal genomes can carry numerous BGCs, highlighting the potential for discovering the specific genes responsible for this compound synthesis through genomic mining and functional studies. researchgate.net

Chemoenzymatic and Biotechnological Approaches for this compound Production and Derivatization

Biotechnological approaches, particularly fermentation, have been employed for the production of this compound from Lentinellus species. nih.govcabidigitallibrary.org Optimizing these processes is crucial for improving the yield of the target metabolite. nih.govnumberanalytics.com

Strategies for Optimized Fermentation Conditions and Metabolite Yield Improvement

Improving metabolite yield in fermentation processes involves optimizing various parameters. These strategies are broadly applicable to fungal fermentation for secondary metabolites like this compound. Key areas of focus include:

Strain Improvement: Utilizing superior microbial strains, either naturally high producers or those improved through techniques like adaptive laboratory evolution or random mutagenesis, can significantly enhance yield. nih.govnumberanalytics.com

Medium Optimization: The composition of the fermentation medium, including nutrient supplementation (e.g., yeast extract, vitamins) and the carbon source, plays a critical role in supporting microbial growth and metabolite production. cabidigitallibrary.orgnumberanalytics.com Statistical methods like response surface methodology can be used to identify optimal medium compositions. numberanalytics.com

Process Parameter Control: Controlling operational parameters such as temperature and pH is essential for maximizing metabolite production. mdpi.com For instance, maintaining pH within an optimal range can significantly impact the yield of organic acids during fermentation. mdpi.com

Integration with Other Processes: Co-fermentation with other microorganisms or optimizing downstream processing techniques can also contribute to improved product recovery and purity. numberanalytics.com

While specific optimized fermentation conditions for maximizing this compound yield are not detailed in the provided text, the general principles of fermentation optimization for fungal secondary metabolites would be relevant.

Metabolic Engineering Approaches for Directed this compound Pathway Enhancement

Metabolic engineering offers powerful tools to enhance the production of specific metabolites by rationally modifying the host organism's metabolic pathways. mdpi.commdpi.com This involves applying genetic engineering and molecular biology techniques to redirect metabolic flux towards the desired product. mdpi.com

For this compound, metabolic engineering strategies could involve:

Enhancing Precursor Supply: Increasing the availability of metabolic precursors, such as those from the mevalonic pathway which leads to isoprene (B109036) units, could boost this compound production. winsomepublishing.orgresearchgate.netcsun.edu This might involve overexpressing key enzymes in the precursor pathways. nih.gov

Overexpressing Pathway Enzymes: Increasing the expression levels of genes encoding enzymes directly involved in the this compound biosynthetic pathway can enhance the flux through the pathway. nih.govfrontiersin.org

Downregulating Competing Pathways: Reducing the activity of metabolic pathways that compete for the same precursors can also increase the carbon flux directed towards this compound synthesis. rsc.org

Engineering Regulatory Elements: Modifying or overexpressing transcriptional regulators that control the expression of the this compound BGC can lead to increased production. nih.govfrontiersin.orgnih.gov

Subcellular Compartmentalization: In some cases, compartmentalizing enzymes within specific organelles can improve pathway efficiency and reduce the accumulation of toxic intermediates. rsc.org

Metabolomic analysis can be used to identify metabolic bottlenecks and understand how genetic modifications affect the cellular metabolism, guiding further engineering efforts. frontiersin.org While specific metabolic engineering studies focused solely on this compound are not extensively detailed in the search results, the principles demonstrated for enhancing the production of other complex molecules like betulinic acid and mandelic acid in engineered microorganisms provide a roadmap for potential strategies applicable to this compound. mdpi.comrsc.org

Molecular Mechanisms of Action of Lentinellic Acid

Research on the Antimicrobial Activity of Lentinellic Acid: Cellular and Molecular Targets

This compound exhibits robust antibacterial properties, with documented activity against a range of bacterial species. nih.govmdpi.comencyclopedia.pub The specific cellular and molecular targets underlying this antimicrobial activity are areas of active investigation.

Elucidation of this compound's Mechanism of Inhibition on Bacterial Protein Synthesis

While some antibiotics are known to inhibit bacterial protein synthesis by targeting ribosomes or translation factors wikipedia.org, direct evidence specifically detailing this compound's mechanism of inhibition on bacterial protein synthesis is limited in the provided search results. One source broadly mentions that some antibacterial agents interfere with protein manufacturing winsomepublishing.org. Another source mentions that this compound inhibits protein synthesis in Ehrlich ascetic carcinomas, which are cancer cells, not specifically bacterial protein synthesis researchgate.netnih.gov. A study on a different protoilludane compound (not this compound) indicated it did not inhibit bacterial protein synthesis or target ribosomes, suggesting diverse mechanisms within this compound class researchgate.net. Therefore, while protein synthesis is a known target for some antimicrobials, the precise role of this compound in inhibiting bacterial protein synthesis requires further specific research.

Analysis of this compound's Effects on Bacterial Cell Wall Integrity and Membrane Function

The bacterial cell wall and cell membrane are crucial structures for bacterial survival and are common targets for antimicrobial agents creative-biolabs.commdpi.comzerotofinals.com. Some antibiotics inhibit cell wall synthesis, leading to osmotic lysis creative-biolabs.com. Others affect cell membrane permeability or disrupt membrane function nih.govmdpi.com. While the provided information mentions that some antibacterial agents act at the level of the cell wall winsomepublishing.org and that some lipids with antimicrobial properties may target the bacterial membrane mdpi.com, there is no specific analysis detailing this compound's direct effects on bacterial cell wall integrity or membrane function in the provided search results. The differential activity of some compounds against Gram-positive and Gram-negative bacteria is speculated to be related to differences in their cell walls, which may affect access to the bacterial membrane, but a specific mechanism for this compound is not provided mdpi.com.

Comparative Studies on the Antimicrobial Spectrum of this compound against Gram-positive and Gram-negative Bacteria

Research has investigated the antimicrobial spectrum of this compound, demonstrating activity primarily against Gram-positive bacteria. This compound has been reported to exhibit potent antimicrobial activity against Aerobacter aerogenes, Bacillus brevis, and Corynebacterium insidiosum with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 5 µg/mL mdpi.com. Moderate activity was observed against Acinetobacter aerogenes, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, Staphylococcus aureus, and Streptomyces sp., with MICs ranging from 10 to 50 µg/mL mdpi.com.

The activity against Gram-negative bacteria appears to be less pronounced or absent in some cases. For instance, a related compound, lentinellone, was found to be inactive against E. coli, Micrococcus luteus, Mycobacterium phlei, and Streptomyces sp. mdpi.com. While this compound showed some moderate activity against Acinetobacter aerogenes and Proteus vulgaris, which can be Gram-negative, its most potent activity was against Gram-positive species. mdpi.com This suggests a degree of selectivity towards Gram-positive bacteria, a phenomenon observed with other antimicrobial lipids where differences in cell wall composition may play a role mdpi.com.

The following table summarizes some of the reported antimicrobial activity of this compound:

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Aerobacter aerogenes | Gram-negative | 1–5 | mdpi.com |

| Bacillus brevis | Gram-positive | 1–5 | mdpi.com |

| Corynebacterium insidiosum | Gram-positive | 1–5 | mdpi.com |

| Acinetobacter aerogenes | Gram-negative | 20–50 | mdpi.com |

| Bacillus subtilis | Gram-positive | 20–50 | mdpi.com |

| Micrococcus luteus | Gram-positive | 10–20 | mdpi.com |

| Proteus vulgaris | Gram-negative | 20–50 | mdpi.com |

| Staphylococcus aureus | Gram-positive | 20–50 | mdpi.com |

| Streptomyces sp. | Gram-positive | 10–20 | mdpi.com |

Note: Gram stain information for Aerobacter aerogenes, Acinetobacter aerogenes, and Proteus vulgaris is based on general knowledge of these species, not explicitly stated in the provided sources for this compound's activity.

Cellular Impact and Target Identification for this compound's Cytotoxic Activity

In addition to its antimicrobial properties, this compound has also been reported to exhibit cytotoxic effects. medchemexpress.commedchemexpress.com This cytotoxic activity suggests potential interactions with eukaryotic cells, particularly tumor cells. medchemexpress.commedchemexpress.com

Research on Specific Cellular Targets and Receptor Interactions of this compound

Research indicates that this compound shows inhibitory effects on tumor cells and possesses potential anticancer properties. medchemexpress.commedchemexpress.com While its cytotoxic activity has been noted, specific details regarding the precise cellular targets and receptor interactions of this compound in eukaryotic cells are not extensively detailed in the provided search results. General information on cytotoxic compounds suggests various mechanisms, including interference with signaling pathways or induction of apoptosis or necrosis mdpi.comnih.govdergipark.org.tr. However, the specific molecular targets or receptors that this compound interacts with to exert its cytotoxic effects are not explicitly identified in the provided snippets. One source mentions that this compound inhibits protein synthesis in Ehrlich ascetic carcinomas researchgate.netnih.gov, suggesting this could be a mechanism for its cytotoxic effect in these specific cells, but further research is needed to confirm this and identify other potential targets in different cell lines.

Modulation of Intracellular Signaling Pathways by this compound

The modulation of intracellular signaling pathways by this compound is an area requiring further in-depth investigation. While the provided search results discuss how other fatty acids and sesquiterpenoids can influence intracellular signaling, direct evidence detailing this compound's specific impact on these pathways is limited.

Generally, bioactive lipids and sesquiterpenoids are known to influence cellular responses by affecting membrane fluidity, interacting with receptors, and modulating downstream signaling cascades. nih.govfrontiersin.org For instance, some fatty acids can activate or inhibit pathways like the MAPK (Mitogen-Activated Protein Kinase) pathway, PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B), and NF-κB (Nuclear Factor-kappa B), which are crucial for processes like inflammation, cell survival, and proliferation. frontiersin.orgmdpi.comnih.govcam.ac.uk Sesquiterpenoids, including some with antimicrobial and cytotoxic properties, are also understood to exert their effects through diverse mechanisms that can involve modulating enzyme activity or interacting with cellular components. encyclopedia.pubresearchgate.net

Given this compound's observed biological activities, it is plausible that it interacts with specific intracellular signaling pathways. However, the exact nature of these interactions – which pathways are affected, whether they are activated or inhibited, and the downstream consequences – remains to be definitively established through targeted research on this compound itself.

Comparative Analysis of this compound's Biological Activities with Related Bioactive Sesquiterpenoids

This compound belongs to the class of sesquiterpenoids, a diverse group of natural products derived from three isoprene (B109036) units, many of which exhibit significant biological activities. nih.govnih.gov Comparing the activities of this compound with related bioactive sesquiterpenoids provides context for its potential and highlights common mechanisms or unique aspects.

Many sesquiterpenoids isolated from fungi and plants demonstrate antimicrobial, antifungal, and cytotoxic properties, similar to this compound. mdpi.comresearchgate.netnih.govontosight.ai For example, other protoilludane sesquiterpenoids isolated from the Lentinellus genus or related fungi also exhibit antimicrobial activity. Lentinellone, another protoilludane from Lentinellus species, was found to be inactive in antimicrobial assays where this compound showed activity, suggesting structural differences within this class can lead to variations in biological effects. mdpi.com

Heptelidic acid derivatives, also found in Lentinellus ursinus, are another group of sesquiterpenes with reported antimicrobial and antimalaria potential. nih.govresearchgate.net This indicates that the Lentinellus genus is a source of various bioactive sesquiterpenoids.

Other sesquiterpenoids from different fungal or plant sources have shown a range of activities, including anti-inflammatory, antioxidant, and anticancer effects, often through mechanisms involving enzyme inhibition or modulation of signaling pathways. nih.govresearchgate.netnih.govnih.gov For instance, some sesquiterpene lactones are known to modulate cannabinoid receptors or inhibit enzymes like cyclooxygenase (COX) and lipoxygenase. medchemexpress.comresearchgate.net Triterpenoids, which are related to sesquiterpenoids, have been shown to inhibit the transcription factor NF-κB, contributing to anti-inflammatory properties. nih.gov

While this compound shares the broad categories of antimicrobial and cytotoxic activities with many other sesquiterpenoids, detailed comparative studies on specific molecular targets and signaling pathways are needed to fully understand its relative potency and unique mechanisms compared to its counterparts. The presence of the lactone and α,β-unsaturated carboxylic acid functionalities in this compound may contribute to its specific biological profile. mdpi.com

Antimicrobial Activity of this compound Against Select Microorganisms

| Microorganism | Activity Level | Concentration (µg/mL) |

| Aerobacter aerogenes | Potent | 1–5 |

| B. brevis | Potent | 1–5 |

| C. insidiosum | Potent | 1–5 |

| Acinetobacter aerogenes | Moderate | 20–50 |

| B. subtilis | Moderate | 20–50 |

| M. luteus | Moderate | 10–20 |

| Proteus vulgaris | Moderate | 20–50 |

| S. aureus | Moderate | 20–50 |

| Streptomyces sp. | Moderate | 10–20 |

| Absidia glauca | Antifungal | 100 µ g/disk |

| Nematospora coryli | Antifungal | 100 µ g/disk |

Synthetic Methodologies for Lentinellic Acid and Analogues

Total Synthesis Approaches to Lentinellic Acid

The total synthesis of protoilludane sesquiterpenoids is a significant area of research in organic chemistry. chemistryviews.org These efforts have led to the development of various strategies to assemble the characteristic and sterically demanding tricyclic framework.

A critical aspect of synthesizing complex molecules like this compound is the strategic formation of key intermediates that allow for the controlled installation of stereocenters. Common strategies in the synthesis of protoilludanes involve the initial construction of a cyclopentane (B165970) or cyclohexane (B81311) ring, which is then elaborated to form the complete tricyclic system.

Stereochemical control is often achieved through a variety of methods, including:

Chiral pool synthesis: Starting from enantiomerically pure natural products.

Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.

Substrate-controlled reactions: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent transformations.

For instance, in the synthesis of related protoilludanes, diastereoselective aldol (B89426) condensations and stereospecific cyclization reactions have been pivotal in establishing the correct relative and absolute stereochemistry of the final molecule.

Several powerful chemical reactions have been employed to construct the 5/6/4-tricyclic core of protoilludanes. These methodologies offer different approaches to tackle the inherent ring strain and steric hindrance of the system. A review of synthetic approaches to protoilludanes highlights the diversity of these methods. chemistryviews.org

Key Cyclization Strategies:

| Cyclization Strategy | Description | Reference |

| [2+2] Cycloaddition | A common approach involves the photochemical or metal-catalyzed cycloaddition of an alkene and a ketene (B1206846) or another alkene to form the four-membered ring. This is often followed by ring expansion or other rearrangements to complete the skeleton. | chemistryviews.org |

| Diels-Alder Reaction | A [4+2] cycloaddition can be used to form the six-membered ring, with the other rings being appended in subsequent steps. | chemistryviews.org |

| Radical Cyclization | Free-radical-mediated cyclizations can be effective for forming the five- and six-membered rings of the protoilludane core. | chemistryviews.org |

| Cobalt-Mediated [2+2+2] Cyclization | This powerful reaction allows for the convergent assembly of the tricyclic system from acyclic precursors in a single step. | chemistryviews.org |

These strategies underscore the versatility of modern organic synthesis in accessing complex natural product scaffolds like that of this compound.

Semi-synthetic Modifications of this compound Scaffolds

Once the core structure of a natural product is obtained, either through isolation or total synthesis, semi-synthetic modifications can be performed to explore its structure-activity relationships (SAR) and develop analogues with improved or novel biological activities.

The carboxylic acid moiety of this compound is a prime target for derivatization. Esterification, particularly to form methyl esters, is a common strategy to increase lipophilicity, which can enhance cell membrane permeability and potentially alter biological activity. The bioactivity of ester derivatives of other natural products has been shown to be significantly different from the parent carboxylic acids. While specific studies on this compound esters are not prevalent, the general principles of derivatization apply.

Common Esterification Methods:

| Reagent | Conditions | Advantages |

| Methanol (B129727) with Acid Catalyst | Refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. | Simple and cost-effective. |

| Diazomethane (B1218177) | Reaction in an ethereal solution at room temperature. | High yielding and clean reaction, but diazomethane is toxic and explosive. |

| Trimethylsilyldiazomethane | A safer alternative to diazomethane, reacts with carboxylic acids in the presence of methanol. | Safer than diazomethane, good yields. |

| Methyl Iodide with a Base | Reaction with methyl iodide in the presence of a base like potassium carbonate or cesium carbonate. | Mild conditions, suitable for sensitive substrates. |

The resulting methyl esters and other derivatives can then be screened for a range of biological activities to understand the importance of the carboxylic acid group for the compound's function.

Structure-guided design involves using the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to design molecules that can interact with it more effectively. While the specific biological targets of this compound may not be fully elucidated, the principles of structure-guided design can be applied to create analogues with potentially enhanced bioactivity.

This process typically involves:

Identifying the pharmacophore: The key structural features of this compound responsible for its biological activity.

Computational modeling: Using computer simulations to predict how modifications to the this compound scaffold will affect its interaction with a target.

Synthesis and biological evaluation: Synthesizing the designed analogues and testing their biological activity to validate the computational predictions.

This iterative process of design, synthesis, and testing can lead to the development of potent and selective analogues.

Enzymatic Synthesis and Biocatalysis for this compound Analogues

Enzymatic synthesis and biocatalysis offer powerful and environmentally friendly alternatives to traditional chemical synthesis for the production of complex molecules and their analogues. Terpene cyclases, the enzymes responsible for the biosynthesis of terpenes in nature, are particularly promising tools for generating structural diversity. nih.gov

The biosynthesis of protoilludane sesquiterpenoids proceeds from farnesyl pyrophosphate (FPP) through a series of carbocationic intermediates, which are orchestrated by a specific terpene cyclase. nih.gov By engineering these enzymes, it may be possible to produce novel protoilludane scaffolds that are not found in nature.

Potential Biocatalytic Approaches:

| Approach | Description |

| Engineered Terpene Cyclases | Modifying the active site of a protoilludane synthase could alter the cyclization cascade, leading to the formation of different ring systems or stereochemistries. nih.govrsc.org |

| Whole-Cell Biotransformation | Using microorganisms that express specific enzymes (e.g., hydroxylases, oxidoreductases) to modify the this compound scaffold at specific positions. Fungi from the genus Lentinellus are known to produce a variety of sesquiterpenoids and could be explored for their biotransformation capabilities. |

| Chemoenzymatic Synthesis | Combining chemical synthesis steps with enzymatic transformations to take advantage of the strengths of both approaches. For example, a synthetic intermediate could be modified by an enzyme to introduce a specific functional group with high stereoselectivity. |

These biocatalytic methods hold significant potential for the sustainable production of this compound and a diverse range of its analogues for biological screening and drug discovery.

Identification and Characterization of Enzymes for Specific Chemical Transformations in Analogue Synthesis

The generation of this compound analogues through biocatalysis hinges on the discovery and engineering of two primary classes of enzymes: sesquiterpene synthases (STSs) that form the foundational carbon skeleton, and tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs), that introduce functional diversity. researchgate.netnih.gov

Sesquiterpene Synthases (STSs) for Scaffold Generation:

The biosynthesis of all sesquiterpenoids, including the protoilludane skeleton of this compound, begins with the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP). nih.govnih.gov This crucial step is catalyzed by STSs. Fungi, particularly Basidiomycetes (mushroom-forming fungi), are a rich and largely untapped source of novel STSs that produce a wide array of sesquiterpene backbones. nih.govresearchgate.net

Identification of candidate STS genes often involves genome mining of Lentinellus species and related fungi, followed by bioinformatics analyses to find sequences with conserved motifs typical of terpene synthases. pnas.orgresearchgate.net Once identified, the functional characterization of these enzymes typically proceeds as follows:

Heterologous Expression: The candidate STS gene is expressed in a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae. dtu.dk

In Vitro Assays: The purified recombinant enzyme is incubated with the substrate FPP. dtu.dk

Product Analysis: The resulting sesquiterpene products are extracted and identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org

The protoilludane skeleton is biosynthetically derived from the humulyl cation, which is formed via a 1,11-cyclization of FPP. nih.gov Enzymes that produce Δ6-protoilludene are considered key catalysts in the biosynthesis of many bioactive sesquiterpenoids, including this compound precursors. researchgate.net The inherent promiscuity of some STSs, or the strategic introduction of mutations into their active sites, can alter the cyclization cascade, leading to the formation of novel sesquiterpene scaffolds, which are effectively new analogues. acs.org

Cytochrome P450 Monooxygenases (CYPs) for Functionalization:

Following the formation of the protoilludane hydrocarbon backbone, CYPs introduce oxygen-containing functional groups, such as hydroxyls, ketones, and epoxides. mdpi.comjeffleenovels.com These modifications are critical for the bioactivity of the final molecule and represent key targets for generating structural diversity. CYPs are heme-containing enzymes that typically require a partner protein, a cytochrome P450 reductase (CPR), for electron transfer from cofactors like NAD(P)H. jeffleenovels.com

The identification and characterization of CYPs follow a similar path to STSs, involving genome mining and heterologous expression. nih.gov Characterizing CYPs can be more complex due to their membrane-bound nature and dependence on a CPR partner. jeffleenovels.comnih.gov Co-expression of the candidate CYP with a suitable CPR in a host like yeast is a common strategy. nih.gov Feeding the engineered yeast strain with the protoilludane scaffold and analyzing the hydroxylated products allows for functional assignment. researchgate.net These enzymes can catalyze a wide range of reactions, including highly specific hydroxylations, epoxidations, and even carbon-carbon bond cleavages, making them powerful tools for creating a library of this compound analogues with modified functional groups. researchgate.netmdpi.com

The table below summarizes the key enzymes involved in generating and modifying protoilludane skeletons for analogue synthesis.

| Enzyme Class | Function | Substrate(s) | Product(s) | Relevance to Analogue Synthesis |

|---|---|---|---|---|

| Sesquiterpene Synthase (STS) | Forms the core carbon skeleton via cyclization. | Farnesyl Pyrophosphate (FPP) | Protoilludane scaffold (e.g., Δ6-protoilludene) | Generates the foundational molecular architecture. Engineered variants can produce novel skeletons. |

| Cytochrome P450 Monooxygenase (CYP) | Introduces functional groups via oxidation. | Protoilludane scaffold | Hydroxylated/oxidized protoilludane derivatives | Creates diverse analogues by adding or modifying functional groups at various positions. |

| Cytochrome P450 Reductase (CPR) | Electron donor for CYP activity. | NAD(P)H | NAD(P)+ | Essential partner for in vivo and in vitro activity of CYP enzymes. |

Development of Biocatalytic Routes for Complex this compound Molecular Architectures

Constructing the complex, tricyclic 5/6/4-fused ring system of this compound de novo presents a significant challenge. nih.gov Metabolic engineering provides a framework for designing and implementing complete biosynthetic pathways in microbial hosts, enabling the production of complex molecules from simple, renewable feedstocks like glucose. lbl.govnih.gov This approach involves assembling a multi-enzyme cascade within a single microorganism. mdpi.com

A potential biocatalytic route for this compound production in a heterologous host such as Saccharomyces cerevisiae would involve several engineered modules:

Upstream Pathway (Precursor Supply): The native mevalonate (B85504) (MVA) pathway of the host is engineered to enhance the production of the universal sesquiterpene precursor, FPP. This can involve overexpressing key enzymes of the MVA pathway and downregulating competing pathways to channel metabolic flux towards FPP. nih.govescholarship.org

Scaffold Generation Module: A heterologous STS gene, identified from a Lentinellus species or a related fungus capable of producing the protoilludane skeleton, is introduced into the engineered host. nih.gov The expression of this enzyme converts the intracellular pool of FPP into the desired tricyclic hydrocarbon intermediate. researchgate.net

Tailoring/Functionalization Module: One or more specific CYP enzymes, along with their corresponding CPR partners, are co-expressed in the host. These enzymes perform the necessary oxidative modifications on the protoilludane scaffold to complete the synthesis of this compound. jeffleenovels.comnih.gov The specific CYPs required would be those that catalyze the precise oxidation steps to form the carboxylic acid and other functionalities present in the final molecule.

The development of such a biocatalytic route is an iterative process of design, construction, and optimization. mdpi.com Challenges include ensuring all enzymes are expressed and active, balancing the metabolic load on the host cell, preventing the accumulation of toxic intermediates, and optimizing fermentation conditions to maximize yield. escholarship.org By swapping the STS or CYP enzymes in the pathway, this platform can be readily adapted to produce a wide range of this compound analogues, demonstrating the power and flexibility of biocatalytic synthesis. lbl.gov

The table below outlines the key stages and enzymatic components of a conceptual biocatalytic route for this compound.

| Biosynthetic Stage | Key Enzyme(s) | Input | Output | Engineering Strategy |

|---|---|---|---|---|

| Precursor Production | Mevalonate (MVA) pathway enzymes | Acetyl-CoA (from glucose) | Farnesyl Pyrophosphate (FPP) | Overexpression of rate-limiting MVA pathway genes; downregulation of competing pathways. |

| Scaffold Formation | Protoilludane Sesquiterpene Synthase (STS) | Farnesyl Pyrophosphate (FPP) | Protoilludane skeleton | Heterologous expression of a specific STS from a fungal source. |

| Oxidative Tailoring | Cytochrome P450s (CYPs) and CPR | Protoilludane skeleton | This compound | Co-expression of specific CYPs and a partner CPR to perform sequential oxidations. |

Structure Activity Relationship Sar Studies of Lentinellic Acid

Elucidation of Pharmacophores and Essential Structural Motifs for Lentinellic Acid's Bioactivity

Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. Identifying the pharmacophore of this compound is crucial for understanding how it interacts with microbial or cellular targets. While specific detailed pharmacophore models for this compound were not extensively detailed in the search results, the biological activities observed (antimicrobial and cytotoxic) suggest the presence of structural motifs capable of interacting with relevant biological macromolecules. nih.govmedchemexpress.com The protoilludane sesquiterpene core, along with its appended functional groups, likely contributes to these interactions. nih.gov Studies on other biologically active compounds indicate that specific arrangements of functional groups like hydroxyls, carbonyls, and carboxylic acids within a molecule can form key interaction points (e.g., hydrogen bonding, hydrophobic interactions) with target proteins or membranes, which are critical for activity. nih.govfirsthope.co.innih.gov

Impact of Specific Structural Modifications on this compound's Biological Activities

Stereochemical Influences on Antimicrobial Potency

Stereochemistry, the spatial arrangement of atoms in a molecule, can significantly impact its interaction with biological targets, which are often chiral. frontiersin.org For many biologically active compounds, different stereoisomers can exhibit vastly different potencies or even entirely different activities. While direct studies on the stereochemical influences on this compound's antimicrobial potency were not prominently found, research on other antimicrobial compounds, such as cyclic lipopeptides, has demonstrated that the stereochemistry of amino acid residues or other chiral centers is critical for their activity against microorganisms. frontiersin.orgmdpi.comnih.gov These findings suggest that the specific stereochemistry of the chiral centers within the this compound structure is likely important for its observed antimicrobial effects.

Correlation between Specific Functional Groups and Cytotoxicity

Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties, including biological activity. nih.govnih.govnih.gov The cytotoxicity of a compound can be highly dependent on the presence, position, and chemical nature of its functional groups. nih.govresearchgate.netrsc.orgcopernicus.org this compound, being a sesquiterpenoid with likely various functional groups such as hydroxyls, carbonyls, or carboxylic acids, would have its cytotoxic activity influenced by these moieties. nih.gov Studies on other cytotoxic compounds have shown that certain functional groups can participate in interactions with cellular components, interfere with vital biological processes, or induce cellular damage, leading to toxicity. nih.govnih.govnih.govresearchgate.netrsc.orgcopernicus.org For example, the presence of reactive functional groups can lead to covalent binding with proteins or DNA, while the balance between polar and non-polar groups can influence membrane permeability and intracellular accumulation. nih.govfirsthope.co.incopernicus.org Although specific data detailing the impact of individual functional groups on this compound's cytotoxicity were not retrieved, the general principles of SAR suggest that targeted modifications of its functional groups would likely alter its cytotoxic potency and selectivity.

Computational Approaches in this compound SAR Analysis

Computational methods play an increasingly important role in modern SAR studies, allowing for the prediction of biological activity and the understanding of molecular interactions without extensive experimental work. researchgate.netmdpi.com

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. creative-proteomics.comresearchgate.netmdpi.comwikipedia.orgspu.edu.synih.govnih.govljmu.ac.uk QSAR models can be used to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity. researchgate.netmdpi.comwikipedia.orgspu.edu.sy While specific published QSAR studies focused solely on this compound were not found in the provided search results, the principles of QSAR are applicable to this compound. creative-proteomics.comresearchgate.netmdpi.comwikipedia.orgspu.edu.synih.govnih.govljmu.ac.uk By calculating molecular descriptors (numerical representations of structural and physicochemical properties) for this compound and its potential analogs, and correlating these descriptors with observed biological activities (e.g., antimicrobial or cytotoxic potency), a QSAR model could be developed. researchgate.netmdpi.comwikipedia.org Such a model could help identify which molecular properties (e.g., lipophilicity, electronic properties, shape descriptors) are most influential in determining this compound's bioactivity. researchgate.netmdpi.comwikipedia.orgspu.edu.sy

Molecular Docking and Ligand-Target Interaction Studies for this compound

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as this compound) when it is bound to a protein or other biological target. researchgate.netresearchgate.netpharmrep.orgijper.orgresearchgate.netscitechnol.com It estimates the binding affinity between the ligand and the target, providing insights into the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) at the molecular level. pharmrep.orgresearchgate.netscitechnol.comvolkamerlab.orgresearchgate.net Ligand-target interaction studies aim to understand the specific contacts and forces that govern the binding process. volkamerlab.orgresearchgate.netarxiv.orgnih.govmdpi.com Although specific molecular docking or ligand-target interaction studies for this compound with identified biological targets were not detailed in the search results, these methods would be invaluable for understanding its mechanism of action. researchgate.netresearchgate.netpharmrep.orgijper.orgresearchgate.netscitechnol.com For instance, if a specific protein target for this compound's antimicrobial or cytotoxic activity were identified, molecular docking could predict how this compound binds to this protein's active site, highlighting the key amino acid residues involved in the interaction and the types of interactions formed. pharmrep.orgijper.orgresearchgate.netscitechnol.comvolkamerlab.orgresearchgate.net This information could then inform the design of this compound analogs with improved binding affinity and potentially enhanced biological activity or selectivity. researchgate.netnih.govmdpi.com

Table 1: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found |

| Lentinic acid | 91667951 |

| Anthranilic acid | 228 |

| Mefenamic acid | 4044 |

| Malonic acid | 846 |

| Docosahexaenoic acid | 445580 |

| Eicosapentaenoic acid | 446288 |

| Lauric acid | 3893 |

| Iodoacetic anhydride | 6966 |

| Saptomycin D | 11881995 |

| Nostosin G | Not found |

| 2-Hydroxycinnamic acid | 637782 |

| Alginic acid | 71291830 |

| AA-57 | Not found |

| Pyrazinamide | 1022 |

| Leucocrystal violet | 101048 |

| Crystal Violet | 11057 |

| Violamine R | 18053 |

| Cresyl Violet perchlorate | 14530 |

| Obacunone | 10491 |

| Lecanoric acid | 10249 |

| Atranorin | 5280331 |

| Diffractic acid | 10488 |

| Salazinic acid | 10248 |

| Usnic acid | 518916 |

| Decanoic acid | 2684 |

| Tetradecanoic acid-methyl ester | 10467 |

| Hexadecanoic acid | 10003 |

| Propionic acid | 389 |

| Palmitic acid | 985 |

| Stearic acid | 1113 |

| Oleic acid | 445639 |

| Pseudodesmin A | Not found |

Interactive Data Table (Example - not based on this compound specific data due to lack of detail in search results, illustrating the format if data were available):

| Structural Feature | Biological Activity (Example: Relative Potency) | Notes |

| Feature A | High | Essential for binding |

| Feature B | Lowers activity | Steric hindrance |

| Feature C | Increases selectivity | Interacts with specific residue |

Ecological Significance and Role of Lentinellic Acid in Fungal Ecosystems

Lentinellic Acid as a Fungal Secondary Metabolite in Inter-species Chemical Interactions

Fungi engage in complex chemical interactions within their habitats, utilizing secondary metabolites for communication, competition, and defense frontiersin.orgsemanticscholar.org. This compound, as a product of Lentinellus species, is implicated in these inter-species dynamics nih.govnih.govencyclopedia.pub. The production of such compounds can be influenced by interactions with other microbes, potentially leading to the activation of biosynthetic gene clusters frontiersin.org.

Allelopathic Effects of this compound on Competing Microorganisms in Fungal Habitats

Allelopathy, a phenomenon where organisms produce biochemicals that influence the growth, survival, development, and reproduction of other organisms, is observed in fungi inflibnet.ac.infrontiersin.org. Fungal secondary metabolites can act as allelochemicals, affecting neighboring microorganisms inflibnet.ac.inmdpi.com. This compound has demonstrated robust antibacterial properties, particularly against Gram-positive bacteria such as B. brevis, Aerobacter aerogenes, and C. insidiosum, at concentrations ranging from 1 to 5 µL/mL nih.govencyclopedia.pub. This antimicrobial activity suggests a role for this compound in mediating competition with bacteria in shared habitats, potentially providing a competitive advantage to the Lentinellus species that produce it.

Research findings on the antibacterial activity of this compound are summarized in the table below:

| Compound Name | Fungal Source | Activity Against | Concentration Range |

| This compound | Lentinellus ursinus, L. omphalodes | B. brevis, Aerobacter aerogenes, C. insidiosum | 1 to 5 µL/mL (antibacterial) nih.govencyclopedia.pub |

Defensive Mechanisms of this compound against Fungivores and Mycoparasites

Fungi face threats from organisms that feed on them (fungivores) and other fungi that parasitize them (mycoparasites). Secondary metabolites are believed to be part of the defense mechanisms fungi employ to survive in their environment nih.govencyclopedia.pub. While direct evidence specifically detailing this compound's role against fungivores and mycoparasites is less prominent in the provided search results compared to its antibacterial effects, the general understanding of fungal secondary metabolites suggests a potential defensive function. The presence of biologically active compounds like this compound could deter potential predators or parasites, contributing to the survival of the producing fungal species. Studies on the microbiome of fungal fruiting bodies and decayed wood highlight the complex interkingdom and intrakingdom interactions, where fungi produce antibiotics against other microbiomes or predators asm.org.

Contribution of this compound to Broader Ecological Processes: Nutrient Cycling and Organic Matter Decomposition

Fungi are fundamental to nutrient cycling and organic matter decomposition in ecosystems ecofriendlycoffee.orgfrontiersin.orgosu.eduresearchgate.netnih.govmdpi.comnih.govfrontiersin.org. They secrete enzymes that break down complex organic compounds, releasing essential nutrients back into the environment ecofriendlycoffee.orgosu.edu. While the search results primarily emphasize the role of fungi in general, and specific enzymes involved in decomposition (like lignin (B12514952) peroxidases and cellulases) ecofriendlycoffee.orgnih.gov, a direct link between this compound itself and the enzymatic processes of decomposition or nutrient cycling is not explicitly detailed. However, by influencing the microbial community composition through its allelopathic effects, this compound could indirectly impact decomposition rates and nutrient availability in the fungal habitat. Fungal assemblages are significantly related to nutrient cycling within soil frontiersin.org. Saprophytic fungi, including Lentinellus species which are often wood-inhabiting or found on decayed wood, play a vital role in the decomposition of organic matter like leaf litter, contributing to soil fertility asm.orgresearchgate.net.

Evolutionary Perspectives on the Production and Maintenance of this compound in Fungal Species

The production of secondary metabolites like this compound in fungi is a result of evolutionary processes. Fungi possess biosynthetic pathways for producing terpenes, including sesquiterpenes like the protoilludane derivative this compound nih.govwikipedia.org. The evolution of these pathways and the maintenance of the production of specific secondary metabolites are likely driven by the ecological advantages they confer, such as improved competitiveness against other microorganisms or defense against predation and parasitism nih.govencyclopedia.pubfrontiersin.org. The diversity of secondary metabolites produced by fungi suggests an evolutionary arms race or a complex web of chemical interactions shaping microbial communities frontiersin.org. While specific evolutionary studies on this compound production were not detailed in the search results, the general principle that fungal secondary metabolism is subject to evolutionary pressures related to ecological interactions provides a framework for understanding its presence in Lentinellus species semanticscholar.org.

Advanced Analytical Techniques for Lentinellic Acid Research

Spectroscopic Characterization Methods for Lentinellic Acid

Spectroscopic techniques provide invaluable information regarding the structural features and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of organic molecules, including natural products like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity and spatial arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR spectra are fundamental in determining the number and type of hydrogen and carbon atoms, respectively, as well as their local chemical environments. Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra allows for the assignment of protons to specific functional groups and their neighboring atoms. Similarly, ¹³C NMR provides insights into the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are often employed to establish correlations between different nuclei, providing comprehensive information about the molecular structure and relative stereochemistry. For this compound, NOESY spectroscopic analysis has been used in the structure elucidation and assignment of the relative configuration of related compounds mdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound (e.g., HRESIMS, LC-MS, MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. For this compound, various MS techniques are applicable. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly useful for determining the exact mass of the molecule, which can help confirm its elemental composition. LC-MS, which couples Liquid Chromatography (LC) with MS, is widely used for the analysis of complex mixtures, allowing for the separation of this compound from other compounds before its detection and characterization by MS researchgate.netresearchgate.net. This hyphenated technique provides both chromatographic retention time and mass spectral data. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This provides detailed structural information by revealing the characteristic breakdown pathways of the molecule. LC-MS/MS is a highly sensitive technique often used for targeted analysis and can effectively distinguish isomers by fragment ions mdpi.comcreative-proteomics.comnih.govmeasurlabs.com. LC-HRESIMS analysis has been used in the identification of phenolic acids and flavonoids in other natural extracts researchgate.net.

X-ray Crystallography for the Determination of Absolute Configuration of this compound

X-ray crystallography is considered a definitive technique for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers medchemexpress.comresearchgate.net. This method requires a high-quality single crystal of the compound researchgate.net. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density distribution within the molecule can be determined, allowing for the precise positioning of atoms in space researchgate.net. The absolute configuration, which specifies the spatial orientation of substituents at chiral centers, is crucial for understanding a molecule's properties researchgate.net. The structure elucidation and assignment of the relative configuration of this compound have been achieved by X-ray crystallography mdpi.com. While traditionally requiring the presence of heavier atoms for confident absolute configuration determination due to anomalous scattering, newer methods and improved instrumentation allow for the determination of absolute configuration with lighter elements like oxygen, provided crystal quality is high mit.edu. In some cases, derivatization to incorporate a heavier atom may be necessary for X-ray crystallographic analysis to determine absolute configuration mdpi.comresearchgate.netmit.edu.

Chromatographic Separation and Purification Methodologies for this compound

Chromatographic techniques are essential for the separation of this compound from the complex mixtures in which it is typically found, as well as for its purification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in complex mixtures drawellanalytical.com. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be employed to optimize the separation of this compound. HPLC is often coupled with diverse detection systems, such as UV-Visible detectors, refractive index detectors, fluorescence detectors, and mass spectrometers, to detect and analyze the separated components. UV-Visible detection is common for compounds with chromophores, while MS detection (HPLC-MS) provides structural information and high sensitivity researchgate.netresearchgate.netmeasurlabs.com. Sample preparation is a critical step in HPLC analysis to remove interferences and ensure compatibility with the chromatographic system drawellanalytical.com. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used for sample clean-up and analyte enrichment drawellanalytical.com. HPLC has been used in the purification of bioactive secondary metabolites researchgate.net.

Gas Chromatography (GC) Applications for Volatile Derivatives of this compound

Gas Chromatography (GC) is a chromatographic technique primarily used for the separation and analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis due to its carboxylic acid and lactone functionalities, it can potentially be analyzed after derivatization research-solution.comchromtech.com. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability, as well as to improve its detection properties research-solution.comchromtech.com. Common derivatization reactions for compounds with active hydrogens, such as carboxylic acids and hydroxyl groups, include silylation, alkylation (e.g., esterification), and acylation research-solution.comchromtech.com. Silylation, which replaces active hydrogens with silyl (B83357) groups, is a widely used method to make polar compounds more volatile and less polar research-solution.comchromtech.com. Alkylation, such as forming methyl esters of carboxylic acids, can also enhance volatility research-solution.com. GC is often coupled with Mass Spectrometry (GC-MS), which allows for the identification of separated components based on their mass spectra researchgate.net. GC-MS has been used in the analysis of volatile species and derivatives of carboxylic acids in other contexts researchgate.netsigmaaldrich.com. Specialized GC columns designed for the analysis of free fatty acids or volatile acidic compounds can be used, sometimes without derivatization for sufficiently volatile acids sigmaaldrich.com.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for analyzing complex mixtures, including biological samples. youtube.com Biological matrices, such as blood, contain a vast array of small molecule metabolites, proteins, phospholipids, and salts, presenting significant challenges for quantitative analysis. youtube.com LC-MS is particularly suitable for quantitative work in biological studies due to its ability to selectively detect compounds based on retention time and mass-to-charge ratio, offering high accuracy, potentially down to the parts-per-billion (ppb) level. youtube.com

While LC-MS is a powerful tool, analyzing complex biological matrices can lead to issues like matrix effects, especially at lower concentration levels. youtube.com Matrix effects occur when co-eluting compounds interfere with the ionization of the analyte, potentially impacting the accuracy of quantification. youtube.com Advanced LC-MS techniques and careful method development are crucial to mitigate these effects when studying compounds like this compound in biological samples. Method development for bioanalytical LC-MS includes characterizing elements such as reference standards, calibration curves, quality control samples, selectivity, specificity, sensitivity, accuracy, precision, recovery, and analyte stability. ich.org

Quantitative Analysis and Detection Limits of this compound

Quantitative analysis aims to determine the precise amount or concentration of a substance in a sample. Establishing the detection limit (LOD) and quantitation limit (LOQ) are fundamental aspects of quantitative analysis. The LOD is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. wjarr.comeuropa.euinorganicventures.com The LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. europa.eu

Several approaches can be used to determine the LOQ, including those based on the analysis of samples with known concentrations and establishing the minimum level quantifiable with acceptable accuracy and precision. europa.eu For analytical procedures exhibiting baseline noise, the LOQ can be determined by comparing signals from samples with low analyte concentrations to blank samples. wjarr.comeuropa.eu A common method for determining LOD is based on the standard deviation of the response and the slope of the calibration curve, often using a criterion like 3.3 times the standard deviation of the blank or lowest concentration samples. wjarr.cominorganicventures.comchem-soc.si The LOQ is typically higher than the LOD, often defined by criteria such as 10 times the standard deviation of the response or as the concentration that yields a signal-to-noise ratio of 10:1. jasco-global.com

Method Validation for Accuracy, Precision, and Sensitivity in this compound Quantification

Method validation is a critical process to ensure that analytical procedures are suitable for their intended use, providing reliable and consistent results. elementlabsolutions.comresearchgate.net Key parameters evaluated during method validation include accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. wjarr.comeuropa.euresearchgate.net For quantitative analysis of this compound, validating these parameters is essential to ensure the trustworthiness of the results.

Accuracy refers to the closeness of agreement between the measured value and the true value. wjarr.comelementlabsolutions.com It can be assessed by analyzing samples with known concentrations or by spiking a known amount of analyte into a sample and measuring the recovery. wjarr.comeuropa.eu The ICH guidelines recommend measuring accuracy using a minimum of nine determinations across at least three concentration levels covering the specified range. wjarr.comeuropa.eu

Precision expresses the degree of scatter or the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.euelementlabsolutions.com It indicates the repeatability and intermediate precision of the method. researchgate.net Repeatability is assessed under the same operating conditions over a short interval of time, while intermediate precision considers within-laboratory variations such as different days, analysts, or equipment. europa.euresearchgate.net Precision is typically expressed as standard deviation or relative standard deviation. inorganicventures.comsigmaaldrich.com

Sensitivity, in the context of method validation, relates to the ability of the method to detect and quantify the analyte at low concentrations. It is often linked to the detection and quantitation limits. ich.orgelementlabsolutions.com Assessing sensitivity ensures that the method can reliably measure this compound at the expected concentrations in the samples of interest.

Method validation should be performed before the initial use of an analytical method and revalidated if conditions or parameters change, such as using different instrumentation or sample matrices. wjarr.com For bioanalytical methods, a full validation is typically required when establishing a method for quantifying an analyte in biological samples. ich.org Partial validation may be sufficient for modifications to a previously validated method. ich.org

Development and Application of Bioassays for Activity-Guided Fractionation of this compound-Containing Extracts

Bioassay-guided fractionation is a strategic approach used to isolate and identify bioactive compounds from complex natural extracts. researchgate.netmyfoodresearch.comnih.gov This process involves the iterative separation of a crude extract into fractions based on their physicochemical properties, followed by testing each fraction for the desired biological activity using a relevant bioassay. researchgate.netmyfoodresearch.com Fractions exhibiting activity are then further separated, and the process is repeated until pure, active compounds are obtained. researchgate.netmyfoodresearch.com

The development of appropriate bioassays is crucial for the success of activity-guided fractionation. The bioassay should be relevant to the hypothesized or known biological activity of this compound. For example, if this compound is believed to have antimicrobial activity, an antimicrobial assay would be used to screen the fractions. The bioassay provides the guidance for the fractionation process, indicating which fractions contain the active compound(s). researchgate.netmyfoodresearch.com

The application of bioassay-guided fractionation to this compound-containing extracts would involve:

Preparation of a crude extract from the source material (e.g., the fungus Lentinellus species).

Initial screening of the crude extract using a relevant bioassay to confirm activity.

Fractionation of the crude extract using chromatographic techniques (e.g., column chromatography, HPLC). myfoodresearch.comcqu.edu.au

Testing the resulting fractions in the bioassay to identify active fractions.

Further fractionation of the active fractions using higher-resolution separation techniques.

Repeated bioassay testing and fractionation until pure active compound(s) are isolated.

Structure elucidation of the isolated active compound(s), which would include this compound if it is responsible for the observed activity.

This approach allows researchers to efficiently pinpoint the specific compound(s) responsible for the biological activity within a complex mixture, saving time and resources compared to isolating every compound in the extract. nih.gov Thin-layer chromatography (TLC) can be used in the initial stages to help select appropriate solvent systems for separation. myfoodresearch.com

Q & A

What are the standard protocols for isolating Lentinellic acid from Lentinellus species?

This compound is typically extracted from submerged cultures of Lentinellus ursinus and L. omphalodes using dichloromethane, followed by silica gel column chromatography (Merck 60) for purification . The crude extract is crystallized from methanol or acetone-petroleum ether mixtures, yielding yellow crystals with a melting point of 174–176°C . Optimal fermentation conditions involve 13–16 days of incubation, with yields ranging from 50–80 mg/L depending on the strain and fermentation duration .

What spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

- NMR spectroscopy : Assignments of seven proton multiplets and methyl singlets (δ = 0.98 and 1.14) confirm the 3,4-disubstituted 1,1-dimethylcyclopentane ring .

- X-ray crystallography : Orthorhombic crystal symmetry (space group P2₁2₁2₁) with unit cell parameters a = 6.506 Å, b = 10.807 Å, c = 22.706 Å .

- IR and UV spectroscopy : Strong carbonyl bands at 1760 cm⁻¹ (lactone) and 1680 cm⁻¹ (carboxylic acid), with UV maxima at 242.5 nm and 317 nm indicating a conjugated diene system .

- High-resolution mass spectrometry : Molecular ion at m/z 316 (C₁₈H₂₀O₅) and fragmentation patterns confirming keto-elimination pathways .

How does this compound’s methyl ester derivative enhance bioactivity?

Methylation of the carboxylic acid group (via reaction with DCC/DMAP) increases lipophilicity, improving membrane permeability. The methyl ester (compound 2) exhibits 2–3-fold higher antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Absidia glauca) compared to the parent compound, likely due to enhanced cellular uptake .

What methodological challenges arise in reconciling contradictory bioactivity data for this compound?

Discrepancies in reported minimum inhibitory concentrations (MICs: 1–100 µg/mL) may stem from:

- Strain-specific sensitivity : Gram-negative bacteria (e.g., E. coli) show higher resistance than Gram-positive species .

- Assay variability : Broth dilution vs. agar diffusion methods yield differing results due to solubility limitations in aqueous media .

- Eukaryotic cell selectivity : this compound inhibits macromolecular synthesis in Ehrlich carcinoma cells (e.g., 50% reduction in thymidine incorporation at 25 µg/mL) but has no effect on Saccharomyces cerevisiae .

How can researchers optimize fermentation conditions for this compound production?

Critical parameters include:

- Aeration and agitation : Higher oxygen transfer rates improve mycelial growth and secondary metabolite synthesis .

- Nutrient composition : Carbon sources (e.g., glucose) and nitrogen availability influence yield.

- Harvest timing : Peak production occurs at 13 days for L. ursinus and 16 days for L. omphalodes .

- pH control : Maintained near 6.0 to stabilize the protoilludane backbone .

What experimental approaches validate this compound’s mechanism of action in cancer cells?

Studies use radiolabeled precursors (³H-thymidine, ³H-uridine, ³H-leucine) to quantify inhibition of DNA, RNA, and protein synthesis in Ehrlich ascites carcinoma cells. This compound disrupts precursor incorporation into acid-insoluble fractions, with IC₅₀ values correlating with cytotoxic effects . Dose-response curves and comparative analysis with positive controls (e.g., actinomycin D) are essential for specificity validation .

Why does this compound exhibit limited antifungal activity despite structural similarities to other sesquiterpenoids?

The lactone and carboxylic acid groups may reduce membrane penetration in fungi. Structural analogs lacking these groups (e.g., protoilludanes with esterified acids) show improved activity, suggesting that derivatization strategies could enhance antifungal potency .

How should researchers address discrepancies in reported cytotoxicity data?

- Standardize cell lines : Use authenticated Ehrlich carcinoma cells (e.g., ATCC-certified strains) to minimize variability .

- Control for solvent effects : DMSO concentrations >0.1% can artifactually inflate cytotoxicity .

- Replicate under hypoxia : Tumoricidal activity may vary under low-oxygen conditions mimicking in vivo microenvironments .

What are the unresolved questions in this compound’s biosynthesis?

- Biogenetic origin : Hypothesized condensation of a protoilludane aldehyde with malonate, but enzymatic pathways remain uncharacterized .

- Regioselectivity : Why hydroxylation occurs at C-8 and C-9 in Lentinellus species but not in related fungi .

- Absolute configuration : Assumed based on protoilludane analogs but requires confirmation via chiral HPLC or Mosher ester analysis .

How can computational modeling enhance structure-activity relationship (SAR) studies of this compound?

- Docking simulations : Predict interactions with bacterial RNA polymerase or eukaryotic topoisomerases .

- QSAR models : Correlate substituent electronegativity (e.g., ester vs. acid groups) with antimicrobial potency .

- Molecular dynamics : Assess conformational stability of the lactone ring under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.